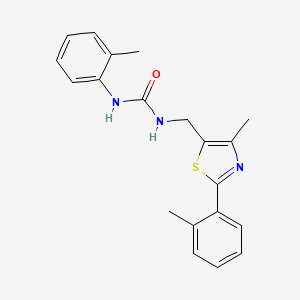
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with methyl and o-tolyl groups, and a urea moiety linked to another o-tolyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the methyl and o-tolyl groups at the appropriate positions.
Urea Formation: The final step involves the reaction of the substituted thiazole with an isocyanate derivative to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with sodium borohydride can produce thiazolidines.
Scientific Research Applications
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an o-tolyl group.
1-((4-Methyl-2-(m-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of 1-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(o-tolyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-13-8-4-6-10-16(13)19-22-15(3)18(25-19)12-21-20(24)23-17-11-7-5-9-14(17)2/h4-11H,12H2,1-3H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKCIRIOTNJYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
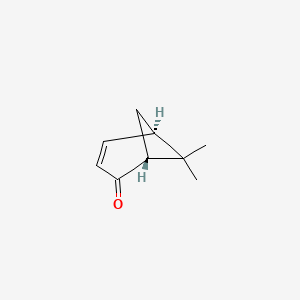
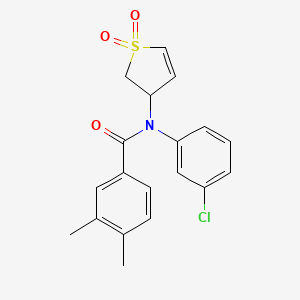
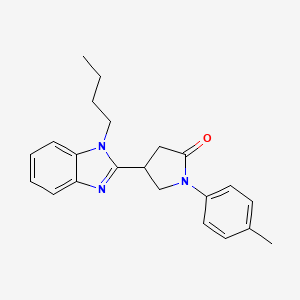
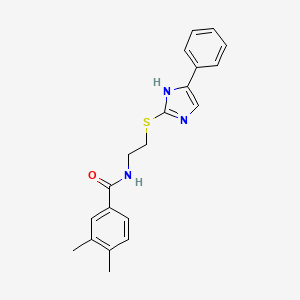
![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2804166.png)
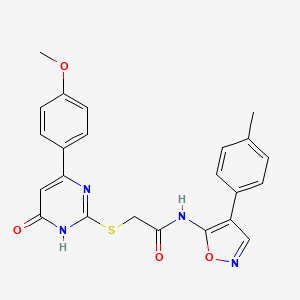
![4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2804172.png)

![2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2804175.png)
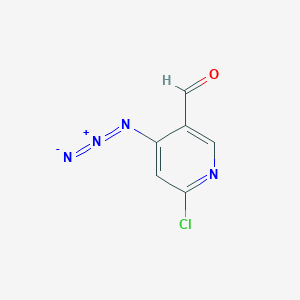
![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)
![N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide](/img/structure/B2804181.png)
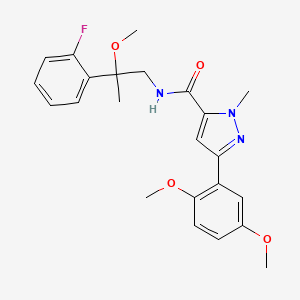
![N'-cycloheptyl-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide](/img/structure/B2804183.png)
